Acetaminophen glucuronide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

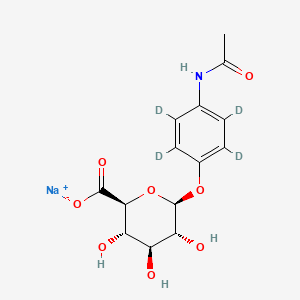

Acetaminophen glucuronide-d4 is a deuterated analog of acetaminophen glucuronide. It is a metabolite of acetaminophen, which is widely used as an analgesic and antipyretic. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research, as it allows for the tracking and quantification of the compound in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen glucuronide-d4 involves the conjugation of acetaminophen with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The deuterium labeling is introduced by using deuterated reagents in the synthesis process. The reaction conditions generally include an aqueous environment with controlled pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetaminophen glucuronide-d4 primarily undergoes conjugation reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.

Oxidation: Cytochrome P450 enzymes in the presence of NADPH.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Conjugation: this compound.

Oxidation: Reactive intermediates that can bind to cellular proteins.

Reduction: Reduced forms of acetaminophen metabolites.

Scientific Research Applications

Acetaminophen glucuronide-d4 is extensively used in scientific research due to its labeled nature. Some of its applications include:

Pharmacokinetic Studies: Tracking the metabolism and excretion of acetaminophen in the body.

Toxicology: Studying the toxic effects of acetaminophen and its metabolites on liver cells.

Drug Development: Evaluating the efficacy and safety of new drugs by comparing their metabolic profiles with that of acetaminophen.

Biological Research: Investigating the role of glucuronidation in drug metabolism and detoxification.

Mechanism of Action

Acetaminophen glucuronide-d4 exerts its effects through its parent compound, acetaminophen. The primary mechanism involves the inhibition of cyclooxygenase enzymes, which reduces the production of prostaglandins responsible for pain and fever. The glucuronidation process enhances the solubility of acetaminophen, facilitating its excretion from the body. The molecular targets include cyclooxygenase enzymes and various transporters involved in drug excretion.

Comparison with Similar Compounds

Similar Compounds

- Acetaminophen glucuronide

- Acetaminophen sulfate

- Acetaminophen cysteine

Uniqueness

Acetaminophen glucuronide-d4 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds like acetaminophen glucuronide, acetaminophen sulfate, and acetaminophen cysteine, which do not have the deuterium label.

Conclusion

This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, toxicology, and drug development. Its unique deuterium labeling provides significant advantages in tracking and quantifying the compound in biological systems, making it an essential tool for researchers.

Properties

Molecular Formula |

C14H16NNaO8 |

|---|---|

Molecular Weight |

353.29 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i2D,3D,4D,5D; |

InChI Key |

OINXIJJEOMGKPB-HPZSZCCASA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)[2H].[Na+] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.